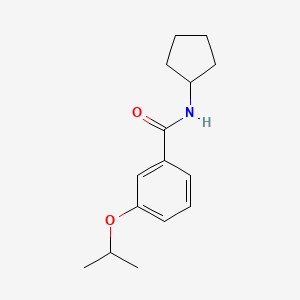
N-cyclopentyl-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of benzamides and has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-3-isopropoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. HDACs play a critical role in regulating gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting HDAC activity, N-cyclopentyl-3-isopropoxybenzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-cyclopentyl-3-isopropoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its anti-cancer effects, N-cyclopentyl-3-isopropoxybenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-3-isopropoxybenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting the growth of various cancer cell lines both in vitro and in vivo. However, one limitation of using N-cyclopentyl-3-isopropoxybenzamide is that it can be toxic to normal cells at high concentrations, which can limit its potential use in cancer therapy.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-isopropoxybenzamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anti-cancer agents. Another direction is to investigate its potential use in treating other diseases such as malaria and Alzheimer's disease. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective inhibitors of HDACs.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-cyclopentyl-3-isopropoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition to its anti-cancer effects, N-cyclopentyl-3-isopropoxybenzamide has also been studied for its potential use in treating other diseases such as malaria and Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-9-5-6-12(10-14)15(17)16-13-7-3-4-8-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOYZOLEMBQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)